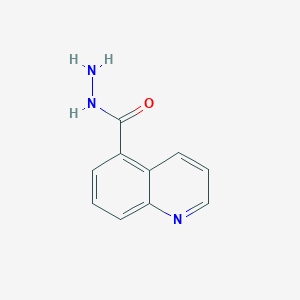

Quinoline-5-carbohydrazide

Description

BenchChem offers high-quality Quinoline-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

quinoline-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-13-10(14)8-3-1-5-9-7(8)4-2-6-12-9/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSYLKYGVWUPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655757 | |

| Record name | Quinoline-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96541-83-2 | |

| Record name | Quinoline-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Quinoline-5-carbohydrazide synthesis protocol

An In-Depth Technical Guide to the Synthesis of Quinoline-5-Carbohydrazide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic protocols for Quinoline-5-Carbohydrazide, a crucial heterocyclic building block in modern medicinal chemistry. As a key intermediate, its efficient synthesis is paramount for researchers in drug discovery and development. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and provide a framework for successful, reproducible synthesis.

Introduction: The Strategic Importance of Quinoline-5-Carbohydrazide

Quinoline and its derivatives are foundational scaffolds in pharmaceutical development, known for a wide spectrum of biological activities including antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Quinoline-5-carbohydrazide (C₁₀H₉N₃O) emerges as a particularly valuable intermediate.[3][4] Its bifunctional nature, featuring the quinoline core and a reactive hydrazide moiety, allows for its elaboration into a diverse array of more complex molecules, such as Schiff bases, oxadiazoles, and other heterocyclic systems.[5][6] These subsequent derivatives are actively investigated for applications ranging from antioxidant agents to novel therapeutics.[4]

This guide will focus on robust and validated synthetic routes starting from the readily available quinoline-5-carboxylic acid, providing detailed protocols, mechanistic insights, and characterization guidelines.

Retrosynthetic Analysis and Strategic Planning

The synthesis of Quinoline-5-Carbohydrazide is conceptually straightforward. The primary disconnection occurs at the amide bond, breaking the molecule down into a quinoline carboxylic acid synthon and a hydrazine synthon. This retrosynthetic logic points to two primary forward-synthetic strategies:

-

Direct Activation and Amidation: Activating the carboxylic acid group of quinoline-5-carboxylic acid to facilitate direct reaction with hydrazine.

-

Esterification followed by Hydrazinolysis: A two-step approach involving the conversion of the carboxylic acid to an ester, which is subsequently reacted with hydrazine.

Caption: Retrosynthetic approach for Quinoline-5-Carbohydrazide.

Both pathways are chemically sound; the choice often depends on factors like the availability of reagents, desired purity, and overall process efficiency. We will detail the direct activation method as the primary protocol due to its atom economy and procedural simplicity.

Primary Synthetic Pathway: Direct Amidation via an Acylimidazolide Intermediate

This method is efficient, often proceeding at room temperature with high yields. The core principle is the in-situ activation of the carboxylic acid using a coupling agent, followed by nucleophilic attack by hydrazine. 1,1'-Carbonyldiimidazole (CDI) is an excellent choice for this activation due to its mild reaction conditions and the benign nature of its byproducts (imidazole and CO₂).

Reaction Mechanism

The synthesis is a two-stage process occurring in a single pot:

-

Activation: Quinoline-5-carboxylic acid reacts with CDI. The highly reactive CDI forms a quinoline-5-carbonyl-1H-imidazole intermediate (an acylimidazolide). This intermediate is significantly more electrophilic than the parent carboxylic acid.

-

Nucleophilic Acyl Substitution: Hydrazine hydrate, a potent nucleophile, attacks the carbonyl carbon of the activated acylimidazolide. The imidazole group is an excellent leaving group, and its departure leads to the formation of the stable Quinoline-5-Carbohydrazide product.

Caption: Mechanism of Direct Amidation using CDI.

Experimental Protocol

This protocol is adapted from established procedures.[7]

Materials and Reagents:

| Reagent | M.W. | Amount | Moles (mmol) | Equivalents |

| Quinoline-5-carboxylic acid | 173.17 | 5.00 g | 28.87 | 1.0 |

| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 5.20 g | 32.07 | 1.1 |

| Hydrazine hydrate (~80%) | 50.06 | 2.90 g | 46.34 | ~1.6 |

| Tetrahydrofuran (THF), anhydrous | - | 40 mL | - | - |

Procedure:

-

Activation of Carboxylic Acid:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add Quinoline-5-carboxylic acid (5.00 g, 28.87 mmol).

-

Add anhydrous tetrahydrofuran (40 mL) to dissolve the acid. Stir until a clear solution is obtained.

-

Carefully add 1,1'-Carbonyldiimidazole (5.20 g, 31.76 mmol) portion-wise over 5-10 minutes. Effervescence (CO₂ evolution) may be observed.

-

Stir the resulting solution at ambient temperature (20-25 °C) for 2 hours to ensure complete formation of the acylimidazolide intermediate.

-

-

Formation of Hydrazide:

-

To the activated mixture, add hydrazine hydrate (2.90 g of 80% solution, ~46.34 mmol) dropwise via syringe over 5 minutes. The reaction is typically exothermic; maintain the temperature with a water bath if necessary.

-

Upon addition, a precipitate often begins to form.

-

Continue stirring the reaction mixture at room temperature for an additional 2 hours.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with cold THF (2 x 10 mL) and then cold water (2 x 15 mL) to remove unreacted starting materials and water-soluble byproducts.

-

Dry the collected solid under vacuum at 50-60 °C to a constant weight.

-

-

Yield and Characterization:

-

The expected product is a grey or off-white solid.

-

A typical yield for this procedure is around 46% (2.50 g).[7]

-

Confirm the identity and purity of the product using the analytical methods described in Section 5.

-

Alternative Synthetic Pathway: Esterification and Hydrazinolysis

An alternative, classic two-step approach involves first converting the carboxylic acid to a more manageable ester intermediate, which is then reacted with hydrazine. This route can be advantageous if the direct amidation proves difficult or if the intermediate ester is easier to purify than the final product.

Caption: Two-step synthesis via an ester intermediate.

-

Esterification: Quinoline-5-carboxylic acid can be esterified using standard methods, such as refluxing in an alcohol (e.g., methanol or ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄). The resulting ester is typically purified by extraction and chromatography or recrystallization.

-

Hydrazinolysis: The purified ester is then dissolved in a suitable solvent like ethanol and refluxed with an excess of hydrazine hydrate.[6] The reaction involves the nucleophilic substitution of the alkoxy group (-OR) by the hydrazine group (-NHNH₂).[5][8] The product hydrazide often has poor solubility in the alcohol solvent and may precipitate upon cooling, simplifying its isolation.[9]

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized Quinoline-5-Carbohydrazide.

| Technique | Expected Result |

| Appearance | Light brown to off-white solid[4] |

| Mass Spec. (ESI-MS) | Calculated m/z for C₁₀H₉N₃O: 187.07. Found: [M+H]⁺ at 188.1.[7] |

| ¹H NMR (DMSO-d₆) | Expected signals: Aromatic protons (δ 7.5-9.0 ppm), -NH proton (broad singlet, δ ~9.5 ppm), -NH₂ protons (broad singlet, δ ~4.5 ppm). |

| IR (KBr, cm⁻¹) | Characteristic peaks: 3300-3400 (N-H stretching), ~1650 (C=O amide I band), ~1600 (aromatic C=C), ~1520 (N-H bending). |

| Purity (HPLC) | ≥ 95%[4] |

Safety and Handling

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

1,1'-Carbonyldiimidazole (CDI): Is moisture-sensitive. Handle and store under inert, dry conditions.

-

Tetrahydrofuran (THF): Is a flammable solvent and can form explosive peroxides. Use in a fume hood away from ignition sources and ensure the use of peroxide-free solvent.

Conclusion

The synthesis of Quinoline-5-Carbohydrazide is readily achievable through a direct, one-pot amidation of Quinoline-5-carboxylic acid using CDI as an activating agent. This method is efficient and avoids the need to isolate an intermediate. The alternative two-step esterification-hydrazinolysis pathway provides a reliable, albeit longer, route. The choice of method will be guided by laboratory-specific constraints and objectives. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize this valuable chemical intermediate for applications in drug discovery and materials science.

References

- Answers. (2025, August 3).

-

ResearchGate. The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. Retrieved from [Link]

-

ResearchGate. Synthesis of quinoline carbohydrazide derivatives. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Retrieved from [Link]

-

Sciencemadness.org. (2002, September 7). Reaction of esters with hydrazine? Retrieved from [Link]

-

Quora. (2023, September 8). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Retrieved from [Link]

-

Hindawi. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Retrieved from [Link]

-

SciSpace. Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. Retrieved from [Link]

-

CSIRO Publishing. (2009, February 19). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. Retrieved from [Link]

-

IOSR Journal. (2019, January 28). Synthesis of Quinoline Derivatives by Microwave Irradiation Method and Evaluation for Their Anti-Helminthic Activity. Retrieved from [Link]

-

PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

NIH PubChem. Quinoline-5-carboxylic acid. Retrieved from [Link]

-

ResearchGate. Standard synthesis of quinoline-2-carbonyl chloride (2) together with... Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. Retrieved from [Link]

-

Der Pharma Chemica. Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Retrieved from [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

-

Hindawi. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

- Google Patents. Process for the hydrolysis of quinolone carboxylic esters.

Sources

- 1. scispace.com [scispace.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. iosrjournals.org [iosrjournals.org]

- 7. QUINOLINE-5-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 8. answers.com [answers.com]

- 9. quora.com [quora.com]

Quinoline-5-carbohydrazide: A Comprehensive Technical Guide for Drug Discovery and Development

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, recognized for its privileged scaffold that is present in a multitude of natural and synthetic bioactive compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3] This guide focuses on a specific, highly versatile derivative: Quinoline-5-carbohydrazide. This molecule serves as a critical intermediate, a building block for a diverse array of more complex molecules with significant therapeutic potential.[4] The introduction of the carbohydrazide moiety at the 5-position of the quinoline nucleus opens up a wealth of synthetic possibilities, allowing for the facile generation of hydrazones, amides, and other derivatives, thereby enabling extensive structure-activity relationship (SAR) studies.[1] This technical guide provides an in-depth exploration of the core chemical properties of Quinoline-5-carbohydrazide, offering a practical resource for researchers and professionals engaged in drug discovery and development.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental physicochemical properties of a lead compound is paramount for its successful development. These properties govern its solubility, stability, and suitability for various experimental and formulation processes.

| Property | Value | Source(s) |

| CAS Number | 96541-83-2 | [5][6] |

| Molecular Formula | C₁₀H₉N₃O | [5] |

| Molecular Weight | 187.20 g/mol | [5] |

| Appearance | Light brown to off-white solid | [4] |

| Melting Point | Data not available. Expected to be a solid with a relatively high melting point, characteristic of aromatic hydrazides. | |

| Solubility | Sparingly soluble in cold water, but miscible with hot water. Readily soluble in many organic solvents at ambient temperature. | [2] |

| Storage Conditions | Store at 0-8 °C in a tightly sealed container. | [4] |

Structural Elucidation:

The structure of Quinoline-5-carbohydrazide combines the rigid, aromatic quinoline core with the reactive hydrazide functional group. This unique combination dictates its chemical behavior and potential for derivatization.

Caption: Chemical structure of Quinoline-5-carbohydrazide.

Synthesis and Reaction Chemistry

The synthesis of Quinoline-5-carbohydrazide is typically achieved through the reaction of a quinoline-5-carboxylic acid derivative with hydrazine hydrate. A common and effective method involves the activation of the carboxylic acid, for example, with 1,1'-carbonyldiimidazole (CDI), followed by nucleophilic attack by hydrazine.

Experimental Protocol: Synthesis of Quinoline-5-carbohydrazide[5]

This protocol outlines a reliable method for the laboratory-scale synthesis of Quinoline-5-carbohydrazide.

Materials:

-

Quinoline-5-carboxylic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Hydrazine hydrate (80% in water)

-

Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel, filter paper)

-

Vacuum oven

Procedure:

-

Activation of Carboxylic Acid: In a clean, dry round-bottom flask, dissolve quinoline-5-carboxylic acid (1.0 eq) and 1,1'-carbonyldiimidazole (1.1 eq) in anhydrous tetrahydrofuran.

-

Stir the solution at room temperature for 2 hours. The progress of the activation can be monitored by thin-layer chromatography (TLC).

-

Hydrazinolysis: To the activated carboxylic acid solution, add hydrazine hydrate (2.0 eq, 80% in water) dropwise while stirring.

-

Continue stirring the reaction mixture at room temperature for an additional 2 hours.

-

Isolation and Purification: A solid precipitate of Quinoline-5-carbohydrazide will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold THF to remove any unreacted starting materials.

-

Dry the purified product in a vacuum oven to a constant weight. The expected product is a grey solid.[5]

Causality in Experimental Design:

-

Anhydrous THF: The use of anhydrous THF is crucial during the activation step to prevent premature hydrolysis of the highly reactive acyl-imidazole intermediate.

-

Excess Hydrazine Hydrate: A molar excess of hydrazine hydrate is used to ensure the complete conversion of the activated carboxylic acid to the desired hydrazide and to minimize the formation of dimeric side products.

-

Room Temperature Reaction: The reaction is conducted at room temperature to avoid potential side reactions and decomposition of the product.

Caption: Synthetic workflow for Quinoline-5-carbohydrazide.

Spectral Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of Quinoline-5-carbohydrazide.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons of the quinoline ring will appear as multiplets in the downfield region (typically δ 7.0-9.0 ppm). The NH and NH₂ protons of the hydrazide moiety will appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. |

| ¹³C NMR | Aromatic carbons of the quinoline ring will resonate in the δ 120-150 ppm range. The carbonyl carbon of the hydrazide group will appear as a characteristic downfield signal, typically in the δ 160-170 ppm region. |

| IR Spectroscopy | The spectrum will show characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1640-1680 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring (around 1500-1600 cm⁻¹). |

| Mass Spectrometry | The mass spectrum will show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (187.20 g/mol ). A reported experimental value is m/z 188.1 [M+1]⁺.[5] |

Biological Activities and Therapeutic Potential

The true value of Quinoline-5-carbohydrazide lies in its role as a precursor to a wide array of biologically active molecules. The hydrazide functional group is a versatile handle for the synthesis of hydrazones, which have shown significant promise as anticancer and antimicrobial agents.

Anticancer Activity

Quinoline-hydrazone derivatives have been reported to exhibit potent anticancer activity against various cancer cell lines.[1] The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound (Quinoline-5-carbohydrazide derivative) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: MTT assay workflow for assessing anticancer activity.

Antimicrobial Activity

Quinoline derivatives are also known for their broad-spectrum antimicrobial properties. The synthetic flexibility of Quinoline-5-carbohydrazide allows for the creation of derivatives that can target various bacterial and fungal pathogens.

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

Test compound (Quinoline-5-carbohydrazide derivative) dissolved in a suitable solvent

-

Standard antibiotic/antifungal agent (positive control)

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Safety and Handling

As a chemical intermediate, Quinoline-5-carbohydrazide should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds such as quinoline and carbohydrazide can provide guidance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Handle in a well-ventilated area or in a fume hood.[8]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4] Keep the container tightly closed.[4]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[9]

Hazard Identification (inferred from related compounds):

-

May be harmful if swallowed or in contact with skin.[10]

-

May cause skin and eye irritation.[10]

-

The quinoline moiety is a known hazardous substance.[7]

Conclusion

Quinoline-5-carbohydrazide is a valuable and versatile chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis and the reactivity of the carbohydrazide group make it an ideal starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, serving as a foundational resource for scientists and researchers dedicated to advancing medicinal chemistry. The detailed experimental protocols included herein are intended to facilitate the practical application of this compound in the laboratory, thereby accelerating the discovery of new and effective medicines.

References

-

Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

-

RSC Publishing. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19467-19495. [Link]

-

PubChem. (n.d.). Quinoline, 2-hydrazinyl-. Retrieved from [Link]

-

MDPI. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 916. [Link]

-

Impact Factor. (n.d.). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]

-

ResearchGate. (2019). New Hydrazide-Hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. Retrieved from [Link]

-

MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7128. [Link]

-

ResearchGate. (n.d.). Synthesis of quinoline-based hydrazide-hydrazones. Retrieved from [Link]

-

PubMed. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. [Link]

-

International Journal for Multidisciplinary Research. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Quinoline-2-carbohydrazide. Retrieved from [Link]

Sources

- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety | MDPI [mdpi.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. ijfmr.com [ijfmr.com]

- 4. researchgate.net [researchgate.net]

- 5. QUINOLINE-5-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 6. 96541-83-2 Cas No. | Quinoline-5-carbohydrazide | Matrix Scientific [matrixscientific.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

Spectroscopic Characterization of Quinoline-5-Carbohydrazide: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the spectroscopic characterization of Quinoline-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the analytical techniques used to elucidate and confirm the structure of such molecules. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting anticipated data and detailed interpretation.

Introduction

Quinoline-5-carbohydrazide belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The quinoline scaffold is a key pharmacophore in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a carbohydrazide functional group at the 5-position of the quinoline ring can significantly influence its physicochemical properties and biological activity, making its unambiguous structural confirmation paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular structure.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular architecture of Quinoline-5-carbohydrazide. The molecule consists of a bicyclic quinoline ring system with a carbohydrazide group (-CONHNH₂) attached at the C5 position.

Figure 1: Molecular structure of Quinoline-5-carbohydrazide.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of Quinoline-5-carbohydrazide.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Quinoline-5-carbohydrazide for ¹H NMR and 20-30 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydrazides as it can solubilize polar compounds and allows for the observation of exchangeable N-H protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is often required for quaternary carbons.

-

Number of Scans: 1024-4096, due to the low sensitivity of the ¹³C nucleus.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the internal standard (TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of Quinoline-5-carbohydrazide is expected to show distinct signals for the aromatic protons of the quinoline ring and the protons of the carbohydrazide group.

Table 1: Predicted ¹H NMR Data for Quinoline-5-carbohydrazide (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.8 - 9.0 | dd | J = 4.2, 1.7 | 1H |

| H-4 | 8.6 - 8.8 | dd | J = 8.4, 1.7 | 1H |

| H-3 | 7.6 - 7.8 | dd | J = 8.4, 4.2 | 1H |

| H-6 | 8.2 - 8.4 | d | J = 7.5 | 1H |

| H-8 | 8.0 - 8.2 | d | J = 8.0 | 1H |

| H-7 | 7.7 - 7.9 | t | J = 7.8 | 1H |

| -CONH- | 10.0 - 10.5 | s (broad) | - | 1H |

| -NH₂ | 4.5 - 5.0 | s (broad) | - | 2H |

Interpretation:

-

Aromatic Region (7.5 - 9.0 ppm): The six protons on the quinoline ring will appear in this region. The exact chemical shifts are influenced by the electron-withdrawing nature of the carbohydrazide group. The protons on the pyridine ring (H-2, H-3, H-4) are typically found at a lower field (higher ppm) than those on the benzene ring (H-6, H-7, H-8). The coupling patterns (doublets, triplets, and doublets of doublets) arise from spin-spin interactions with neighboring protons and are crucial for assigning each signal to a specific proton.

-

Amide and Amine Protons: The -CONH- and -NH₂ protons are exchangeable and often appear as broad singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, they are more likely to be observed than in solvents like CDCl₃.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will show ten distinct signals, one for each unique carbon atom in Quinoline-5-carbohydrazide.

Table 2: Predicted ¹³C NMR Data for Quinoline-5-carbohydrazide (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-2 | 150 - 152 |

| C-4 | 148 - 150 |

| C-8a | 145 - 147 |

| C-5 | 135 - 137 |

| C-7 | 130 - 132 |

| C-4a | 128 - 130 |

| C-6 | 127 - 129 |

| C-8 | 125 - 127 |

| C-3 | 121 - 123 |

Interpretation:

-

Carbonyl Carbon: The most downfield signal will be that of the carbonyl carbon (C=O) in the carbohydrazide group, typically appearing in the 165-170 ppm range.

-

Aromatic Carbons: The nine carbons of the quinoline ring will resonate in the aromatic region (120 - 155 ppm). The chemical shifts are influenced by the nitrogen atom and the carbohydrazide substituent. Quaternary carbons (C-4a, C-5, C-8a) will generally have lower intensities than protonated carbons.

Figure 2: General workflow for NMR spectroscopic analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Objective: To identify the characteristic functional groups of Quinoline-5-carbohydrazide.

Methodology:

-

Sample Preparation: A small amount of the solid Quinoline-5-carbohydrazide sample is placed directly onto the ATR crystal.

-

Data Acquisition:

-

The background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Predicted IR Spectral Data and Interpretation

The IR spectrum of Quinoline-5-carbohydrazide will exhibit characteristic absorption bands for the N-H, C=O, C=N, and C=C bonds, as well as aromatic C-H stretching and bending vibrations.[1]

Table 3: Predicted IR Absorption Bands for Quinoline-5-carbohydrazide

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 | N-H stretch (asymmetric & symmetric) | -NH₂ |

| 3100 - 3300 | N-H stretch | -CONH- |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 1650 - 1680 | C=O stretch (Amide I) | Carbonyl |

| 1580 - 1620 | N-H bend | -NH₂ |

| 1500 - 1600 | C=C and C=N stretch | Quinoline Ring |

| 1200 - 1300 | C-N stretch | Amide |

| 750 - 850 | C-H out-of-plane bend | Aromatic C-H |

Interpretation:

-

N-H Stretching: The presence of the carbohydrazide group will be clearly indicated by the N-H stretching vibrations in the 3100-3400 cm⁻¹ region. The -NH₂ group will typically show two bands (asymmetric and symmetric stretching), while the -CONH- group will show a single, often broader, band.

-

C=O Stretching: A strong absorption band in the 1650-1680 cm⁻¹ region is characteristic of the carbonyl group in an amide (Amide I band).

-

Quinoline Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1500-1600 cm⁻¹ region. The aromatic C-H out-of-plane bending vibrations in the 750-850 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI)-MS

Objective: To determine the accurate molecular weight of Quinoline-5-carbohydrazide and study its fragmentation pattern.

Methodology:

-

Sample Preparation: A dilute solution of Quinoline-5-carbohydrazide is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Data Acquisition:

-

The solution is infused into the ESI source of the mass spectrometer.

-

A high voltage is applied to the infusion needle, creating a fine spray of charged droplets.

-

The solvent evaporates, and the analyte molecules become protonated, forming [M+H]⁺ ions.

-

The ions are then guided into the mass analyzer, where their m/z ratios are measured.

-

For fragmentation studies (MS/MS), the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

-

Predicted Mass Spectral Data and Interpretation

The molecular formula of Quinoline-5-carbohydrazide is C₁₀H₉N₃O, with a monoisotopic mass of 187.0746 g/mol .

Table 4: Predicted Mass Spectrometry Data for Quinoline-5-carbohydrazide

| m/z | Ion |

| 188.0824 | [M+H]⁺ |

| 171.0560 | [M+H - NH₃]⁺ |

| 144.0655 | [M+H - HNCO]⁺ |

| 129.0551 | [Quinoline]⁺ |

Interpretation:

-

Molecular Ion: In positive ion ESI-MS, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 188.08.[2] High-resolution mass spectrometry can confirm the elemental composition of this ion.

-

Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion can provide valuable structural information. Common fragmentation pathways for carbohydrazides include the loss of ammonia (NH₃) and isocyanic acid (HNCO). The quinoline ring itself is relatively stable, but fragmentation can lead to the formation of a quinoline cation at m/z 129.

Figure 3: A plausible fragmentation pathway for Quinoline-5-carbohydrazide in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of Quinoline-5-carbohydrazide, employing NMR, IR, and Mass Spectrometry, provides a robust framework for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind these methods and the expected spectral features, researchers can confidently characterize this and other novel chemical entities, a critical step in the journey of drug discovery and development.

References

- BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Quinolines.

-

Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Indian Journal, 13(2), 122. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Quinoline-5-carbohydrazide molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of Quinoline-5-Carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-5-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key building block for novel therapeutic agents. The biological activity of such molecules is intrinsically linked to their three-dimensional structure and conformational flexibility. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of quinoline-5-carbohydrazide. We will explore its structural elucidation through a synergistic approach that combines experimental techniques and computational modeling. This document details the underlying principles of these methodologies, explains the causality behind experimental choices, and presents a logical workflow for characterizing the molecule's conformational preferences, thereby offering a foundational understanding for professionals in drug design and development.

Introduction: The Structural Imperative in Drug Design

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Quinoline-5-carbohydrazide (C₁₀H₉N₃O) represents a versatile derivative, incorporating a hydrazide moiety that is also a common pharmacophore known for its coordination properties and ability to form hydrogen bonds.[5]

The efficacy and selectivity of a drug candidate are governed by its ability to interact with a specific biological target, such as a protein or nucleic acid. This interaction is highly dependent on the molecule's three-dimensional shape, or conformation.[6] A molecule is not a rigid entity but rather an ensemble of interconverting conformers. Identifying the low-energy, biologically relevant conformations is therefore a cornerstone of modern drug discovery. This guide will dissect the structural and conformational features of quinoline-5-carbohydrazide, providing the technical foundation necessary for its application in rational drug design.

Molecular Structure and Synthesis

The foundational structure of quinoline-5-carbohydrazide consists of a quinoline ring system with a carbohydrazide group (-CONHNH₂) attached at the C5 position.

Synthesis Protocol

A common and straightforward synthesis involves the reaction of a quinoline-5-carboxylic acid derivative with hydrazine hydrate. The protocol below is a representative example of this process.

Experimental Protocol: Synthesis of Quinoline-5-Carbohydrazide [11]

-

Activation of Carboxylic Acid: A solution of 5-quinolinecarboxylic acid (1 equivalent) and 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is stirred at room temperature for 2 hours. Causality: CDI is an excellent activating agent that converts the carboxylic acid into a highly reactive acylimidazolide intermediate, which is susceptible to nucleophilic attack by hydrazine.

-

Hydrazinolysis: Hydrazine hydrate (2 equivalents, typically 80% in water) is added to the mixture.

-

Reaction: The reaction mixture is stirred at room temperature for an additional 2 hours. The nucleophilic hydrazine attacks the activated carbonyl carbon, displacing the imidazole group.

-

Isolation: The resulting solid product, quinoline-5-carbohydrazide, is collected by filtration, washed with a small amount of cold THF to remove any unreacted starting materials, and dried under a vacuum.[11]

Determining Molecular Conformation: A Dual Strategy

No single technique can fully characterize the conformational landscape of a molecule.[12] A robust analysis relies on integrating experimental data, which provides real-world measurements, with computational methods, which offer detailed energetic and geometric insights.[13]

Caption: Integrated workflow for conformational analysis.

Experimental Determination

X-Ray Crystallography: This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[14] It provides unambiguous data on bond lengths, bond angles, and torsional angles within the crystal lattice. For molecules like quinoline-carboxamides, crystallography reveals how intermolecular forces, such as hydrogen bonding and π-stacking, influence the preferred conformation in a packed environment.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying molecular conformation and dynamics in solution, which often better mimics the physiological environment.[12][13]

-

¹H NMR: Provides information on the chemical environment of protons.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This is crucial for conformational analysis. It detects protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the nuclei, allowing for the determination of relative proton-proton distances and, by extension, the preferred solution-state conformation.

Computational Analysis

Computational methods are essential for exploring the full conformational space and calculating the relative energies of different conformers.[16][17]

Molecular Mechanics (MM): MM methods use classical physics-based force fields to calculate the potential energy of a molecule.[18] They are computationally inexpensive, making them ideal for performing systematic or stochastic conformational searches to identify a broad range of possible low-energy structures.[19]

Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a much more accurate description of the electronic structure and energy of a molecule.[20][21] It is used to perform geometry optimization on the conformers identified by MM searches. This process refines the structures and provides accurate relative energies, allowing for the identification of the most stable conformers. A common and reliable combination for molecules of this type is the B3LYP functional with a 6-311+G(d,p) or larger basis set.[22][23]

Conformational Landscape of Quinoline-5-Carbohydrazide

The conformational flexibility of quinoline-5-carbohydrazide is primarily determined by rotation around two key single bonds:

-

The bond between the quinoline C5 atom and the carbonyl carbon (C-C).

-

The bond between the carbonyl carbon and the adjacent nitrogen atom (C-N).

Caption: Key rotatable bonds in quinoline-5-carbohydrazide.

Key Conformational Features

-

Planarity: The quinoline ring system is aromatic and therefore planar. The amide group of the carbohydrazide moiety also exhibits significant planarity due to resonance. The key question is the relative orientation of these two planes, governed by the dihedral angle τ1.

-

Intramolecular Hydrogen Bonding: A critical conformational feature in related quinoline-2-carboxamides is the formation of an intramolecular hydrogen bond between the amide N-H and the quinoline nitrogen (N-H···N_quinoline).[15] In quinoline-5-carbohydrazide, such an interaction is sterically impossible. However, an intramolecular hydrogen bond between the amide N-H and the terminal -NH₂ group, or between the carbonyl oxygen and a proton on the terminal -NH₂, could potentially stabilize certain conformations.

-

Steric Hindrance: The orientation of the carbohydrazide group is influenced by steric hindrance from the peri-hydrogen at the C4 position of the quinoline ring. This steric clash likely disfavors conformations where the carbonyl oxygen points towards the C4 position, influencing the potential energy surface around the τ1 dihedral angle.

Predicted Structural Parameters

DFT calculations are essential for quantifying the geometry of the lowest energy conformer. The following table summarizes expected structural parameters based on calculations performed on similar quinoline derivatives.[21][23]

| Parameter | Description | Predicted Value (B3LYP/6-311+G(d,p)) |

| C=O Bond Length | Carbonyl double bond | ~1.23 Å |

| C-N Bond Length | Amide C-N bond | ~1.36 Å |

| N-N Bond Length | Hydrazide N-N bond | ~1.41 Å |

| τ1 (C4-C5-C=O) | Dihedral angle | Likely non-planar to avoid steric clash |

| τ2 (C5-C-N-N) | Amide dihedral angle | Near 180° (trans) for planarity |

Expected Spectroscopic Signatures

Experimental analysis would be expected to yield the following characteristic signals.

| Technique | Feature | Expected Observation |

| FT-IR | N-H stretching (amide & amine) | 3200-3400 cm⁻¹ (broad) |

| C=O stretching (amide) | 1640-1680 cm⁻¹ (strong)[24] | |

| C=N/C=C stretching (quinoline) | 1500-1620 cm⁻¹[21] | |

| UV-Vis | π → π* transitions | ~280-350 nm in a suitable solvent[25][26] |

| ¹H NMR | Quinoline Protons | 7.5 - 9.0 ppm (characteristic splitting) |

| Amide N-H Proton | ~10-11 ppm (can exchange with D₂O) | |

| Amine -NH₂ Protons | ~4.5-5.5 ppm (broad, can exchange) |

Implications for Structure-Activity Relationships (SAR)

Understanding the conformational preferences of quinoline-5-carbohydrazide is vital for its use as a scaffold in drug discovery.

-

Pharmacophore Geometry: The spatial arrangement of hydrogen bond donors (N-H groups) and acceptors (C=O, N atoms) is dictated by the conformation. The lowest energy conformers define the most likely shape the molecule will present to a biological target.

-

Receptor Binding: A flexible molecule may adopt a higher-energy conformation to fit into a binding pocket. Computational docking studies, guided by knowledge of the low-energy solution-state conformers, can predict plausible binding modes and help prioritize derivatives for synthesis.[27]

-

Bioavailability: Properties like lipophilicity and the potential for intramolecular hydrogen bonding can affect a molecule's ability to cross cell membranes. A conformation with an internal hydrogen bond may have different solubility and permeability characteristics than an extended, open conformation that interacts more readily with solvent.

Conclusion

The molecular conformation of quinoline-5-carbohydrazide is a complex interplay of amide resonance, steric hindrance, and potential hydrogen bonding. A comprehensive characterization requires a multi-pronged approach, leveraging the strengths of both experimental methods like X-ray crystallography and NMR spectroscopy, and computational techniques such as molecular mechanics and DFT. The insights gained from such studies are not merely academic; they provide an essential, predictive framework for the rational design of novel quinoline-based therapeutic agents, enabling scientists to fine-tune molecular architecture for optimal biological activity.

References

- Böhm, H. J., & Klebe, G. (n.d.). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis.

- Leach, A. R. (1991). A Survey of Methods for Searching the Conformational Space of Small and Medium-Sized Molecules.

- Ozenne, V., et al. (n.d.).

- Gumball Degree. (2023). What techniques determine molecular structure experimentally? YouTube.

- Wikipedia. (n.d.). X-ray crystallography.

- Pedretti, A., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling.

- Dolata, D. P., et al. (n.d.). Automated conformational analysis: Directed conformational search using the A* algorithm. Bohrium.

- Sintesis, et al. (n.d.). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. PMC - NIH.

- Falke, J. J. (n.d.). A Review of Methods Used for Identifying Structural Changes in a Large Protein Complex.

- Gul, S., et al. (n.d.). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry.

- ChemicalBook. (n.d.). QUINOLINE-5-CARBOXYLIC ACID HYDRAZIDE synthesis.

- Mohamed, H. S., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.

- Crawford, J. (2021). 2-1 Conformational Searches Using Molecular Mechanics. YouTube.

- BenchChem. (2024). Different biological activities of quinoline.

- Arctom Scientific. (n.d.). CAS NO.

- Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. (n.d.).

- BLD Pharm. (n.d.). 96541-83-2|Quinoline-5-carbohydrazide.

- Kumar, S., et al. (2009).

- Synthesis of quinoline-based hydrazide-hydrazones. Reagents and... | Download Scientific Diagram.

- Al-Obaidi, A., et al. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent.

- Ullah, H., et al. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

- BIOENGINEER.ORG. (2026). AI and Experiments Revolutionize RNA Structure Analysis.

- Guidechem. (n.d.). QUINOLINE-2-CARBOHYDRAZIDE 5382-44-5 wiki.

- BenchChem. (2025). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.

- Tutsak, A., et al. (2022). (PDF) Discovery of Molecular Properties of a Quinoline Derivative via Benchmarking DFT Methods with Respect to Functional and Basis Set.

- Biological activities of quinoline deriv

- Al-Warhi, T., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI.

- National Center for Biotechnology Information. (n.d.). Quinoline-2-carbohydrazide. PubChem.

- National Center for Biotechnology Information. (n.d.). Quinoline-3-carbohydrazide. PubChem.

- Niemiec, J. E., et al. (n.d.).

- Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

- Szychowski, K. A., et al. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. PMC - NIH.

- Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study.

- UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... | Download Scientific Diagram.

- Jimenez, C., et al. (n.d.). Conformational influence of quinoline moieties in the crystal packing of bis(quinolinecarboxamide)

- fluorescent schiff base chelators: a critical review on their sensing abilities for metal ions and cyanide ion. (2024).

- Shahabadi, N., et al. (2012). Study on the interaction of food colourant quinoline yellow with bovine serum albumin by spectroscopic techniques. PubMed.

Sources

- 1. Different biological activities of quinoline [wisdomlib.org]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Biological activities of quinoline derivatives. | Semantic Scholar [semanticscholar.org]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quinoline-2-carbohydrazide | C10H9N3O | CID 246466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Quinoline-3-carbohydrazide | C10H9N3O | CID 3566524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. arctomsci.com [arctomsci.com]

- 10. 96541-83-2|Quinoline-5-carbohydrazide|BLD Pharm [bldpharm.com]

- 11. QUINOLINE-5-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. Reweighting methods for elucidation of conformation ensembles of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. Conformational influence of quinoline moieties in the crystal packing of bis(quinolinecarboxamide)alkane derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 16. Automated conformational analysis: Directed conformational search using the A* algorithm: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]

- 21. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Study on the interaction of food colourant quinoline yellow with bovine serum albumin by spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Quinoline Carbohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents.[1][3][4] The inherent versatility of the quinoline nucleus allows for extensive structural modifications, enabling the fine-tuning of its physicochemical properties and biological targets. Among the various quinoline derivatives, those incorporating a carbohydrazide moiety have emerged as a particularly promising class of compounds with a wide spectrum of pharmacological effects.[5][6] This technical guide provides an in-depth exploration of the diverse biological activities of quinoline carbohydrazide derivatives, offering insights into their mechanisms of action, and presenting detailed protocols for their synthesis and biological evaluation.

Core Structure and Synthesis

The fundamental structure of a quinoline carbohydrazide derivative features a quinoline core linked to a carbohydrazide group (-CONHNH2). This core can be further functionalized at various positions on both the quinoline ring and the carbohydrazide tail, often through the formation of Schiff bases or other derivatives.[5] The synthesis of these compounds typically involves a multi-step process.

Hypothetical Synthesis Pathway

Caption: A generalized synthetic route to quinoline carbohydrazide Schiff base derivatives.

A Spectrum of Biological Activities

Quinoline carbohydrazide derivatives have been extensively investigated for a variety of biological activities, demonstrating their potential as lead compounds in multiple therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of quinoline carbohydrazide derivatives.[7][8][9] These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines.[7][8]

Mechanism of Action: The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis, arrest the cell cycle at different phases (such as G1 or G2/M), and inhibit key enzymes involved in cancer progression.[7] Some derivatives have been found to upregulate cell cycle regulatory proteins like p27kip1.[7][8] Molecular docking studies have suggested that these compounds can bind to various biological targets, including DNA and cyclin-dependent kinases (CDKs). For instance, certain 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have demonstrated potent antiproliferative action against breast carcinoma MCF-7 cells by targeting the epidermal growth factor receptor-tyrosine kinase (EGFR-TK).[10]

Quantitative Data Summary:

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-based dihydrazone | MCF-7 (Breast) | 7.016 - 7.05 | |

| (E)-N'-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide analogue | Neuroblastoma (SH-SY5Y, Kelly) | Micromolar potency | [7][8] |

| 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid | MCF-7 (Breast) | 2.71 - 5.94 | [10] |

Antimicrobial Activity

The rise of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Quinoline carbohydrazide derivatives have shown considerable promise in this area, exhibiting both antibacterial and antifungal properties.[5][6][11]

Antibacterial Activity: These compounds have been found to be effective against both Gram-positive and Gram-negative bacteria.[5][12] Their mechanism of action can involve the inhibition of essential bacterial enzymes such as DNA gyrase, enoyl-ACP reductase, and glucosamine-6-phosphate synthase.[6] The formation of metal complexes with quinoline hydrazide/hydrazone derivatives has also been shown to enhance their antibacterial activity.[6][11]

Antifungal Activity: Several studies have reported the antifungal activity of quinoline carbohydrazide derivatives against various fungal strains.[5][12] For example, certain hybrid Schiff bases of fluorine-containing quinoline have been effective against Aspergillus niger.[5]

Quantitative Data Summary:

| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |

| Quinoline-4-carbohydrazide Schiff base | Staphylococcus aureus ATCC 6538 | 340 | [5] |

| 4-hydroxy-8-trifluoromethyl-quinoline derivatives | Various bacteria | Promising activity | [13] |

Antiviral Activity

The quinoline scaffold is present in several established antiviral drugs, and research into quinoline carbohydrazide derivatives has revealed their potential to combat various viral infections.[1][14][15][16] These derivatives have shown activity against a range of viruses, including Dengue virus, Human Immunodeficiency Virus (HIV), and Respiratory Syncytial Virus (RSV).[14][15][16][17]

Mechanism of Action: The antiviral mechanisms of these compounds can be diverse. For instance, in the case of Dengue virus, some derivatives have been shown to inhibit viral replication in a dose-dependent manner, possibly by interfering with the early stages of infection and impairing the accumulation of the viral envelope glycoprotein.[14][15][16] For HIV, certain 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives have been designed to inhibit the HIV integrase enzyme, a key component in the viral replication cycle.[18][19]

Antioxidant Activity

Oxidative stress is implicated in a variety of diseases, making the development of effective antioxidants a key therapeutic strategy. Quinoline carbohydrazide derivatives have been investigated for their free radical scavenging capabilities.[20]

Mechanism of Action: The antioxidant activity of these compounds is often evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[20][21][22][23] The ability of these molecules to donate a hydrogen atom to stabilize free radicals is a key aspect of their antioxidant mechanism.[20]

Experimental Protocols

A robust evaluation of the biological activity of novel quinoline carbohydrazide derivatives requires standardized and well-defined experimental protocols.

Workflow for Biological Activity Screening

Caption: A typical workflow for the biological evaluation of new chemical entities.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of quinoline carbohydrazide derivatives on cancer cell lines using the MTT assay.[24][25]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[24] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[24]

-

Compound Preparation: Prepare a stock solution of the quinoline carbohydrazide derivative in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[25]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[24]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of quinoline carbohydrazide derivatives against bacterial strains.[26][27]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[26]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the quinoline carbohydrazide derivative in a suitable solvent. Make two-fold serial dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial inoculum suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 3: Antifungal Susceptibility Testing (Agar Well Diffusion Method)

This is a preliminary screening method to assess the antifungal activity of quinoline carbohydrazide derivatives.[26][27]

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a fungus. If the compound has antifungal activity, a clear zone of inhibition will be observed around the well.[26]

Step-by-Step Methodology:

-

Medium Preparation: Prepare and sterilize a suitable agar medium (e.g., Potato Dextrose Agar) and pour it into sterile Petri dishes.

-

Inoculation: Evenly spread a standardized fungal spore suspension over the surface of the agar plates.

-

Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a known concentration of the quinoline carbohydrazide derivative solution to each well. Include a solvent control and a positive control (a known antifungal agent).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-30°C) for 48-72 hours.

-

Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antifungal activity.

Conclusion and Future Perspectives

Quinoline carbohydrazide derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and antiviral assays underscores their potential as scaffolds for the development of new therapeutic agents. The synthetic accessibility of these molecules allows for extensive structure-activity relationship (SAR) studies, which can guide the design of more potent and selective derivatives.

Future research in this area should focus on elucidating the precise molecular targets and mechanisms of action for the most active compounds. Advanced techniques such as proteomics, genomics, and in-depth molecular modeling will be crucial in this endeavor. Furthermore, comprehensive in vivo studies are necessary to evaluate the pharmacokinetic and pharmacodynamic properties of these derivatives and to validate their therapeutic potential in preclinical models of disease. The continued exploration of quinoline carbohydrazide derivatives holds significant promise for addressing unmet medical needs and expanding the arsenal of effective drugs.

References

- Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (n.d.).

- Molecular docking studies of quinoline-3-carbohydrazide as novel PTP1B inhibitors as potential antihyperglycemic agents - Der Pharma Chemica. (n.d.).

- Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (n.d.).

- Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - NIH. (2018, March 16).

- Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central. (n.d.).

- Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed. (2018, March 16).

- Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.).

- A Technical Guide to Preliminary In-Vitro Evaluation of Novel Anticancer Compounds: A Methodological Framework for "Cephaibol D" - Benchchem. (n.d.).

- Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed. (2021, March 15).

- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC - NIH. (n.d.).

- Screening Strategies to Identify New Antibiotics | Bentham Science. (n.d.).

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).

- Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents - PubMed. (n.d.).

- Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies - Taylor & Francis. (2023, April 13).

- Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC - NIH. (n.d.).

- Methods of screening for antimicrobial compounds - Google Patents. (n.d.).

- Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. (2022, May 4).

- Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC - NIH. (n.d.).

- The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC. (n.d.).

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. (n.d.).

- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PubMed. (2016, July 14).

- Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity - MDPI. (2023, October 17).

- Antifungal Assay Agar. (n.d.).

- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).

- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.).

- Antifungal Activity Test Service - Live Biotherapeutics - Creative Biolabs. (n.d.).

- Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. (n.d.).

- Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Publishing - The Royal Society of Chemistry. (2024, July 26).

- (PDF) Quinoline based mono- and bis-(thio)carbohydrazones: Synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models - ResearchGate. (n.d.).

- (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020, June 4).

- The use of standard methodology for determination of antifungal activity of natural products against medical yeasts Candida sp and Cryptococcus sp - SciELO. (2007, January 4).

- Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed. (2023, March 1).

- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. (n.d.).

- Antimicrobial activity and spectral, magnetic and thermal studies of some transition metal complexes of a Schiff base hydrazone containing a quinoline moiety - PubMed. (2007, May 21).

- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - NIH. (n.d.).

- Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase - MDPI. (2021, April 11).

- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Publishing. (n.d.).

- Chemical reaction of different antioxidant assays used: a DPPH assay; b... - ResearchGate. (n.d.).

- Antimicrobial Activity and Spectral, Magnetic and Thermal Studies of Some Transition Metal Complexes of a Schiff Base Hydrazone Containing a Quinoline Moiety - MDPI. (n.d.).

- Biological activities of quinoline derivatives - PubMed. (n.d.).

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). (n.d.).

- In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity - ScholarWorks@UTEP. (2022, December 1).

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - NIH. (n.d.).

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. (n.d.).

- Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. (2024, July 30).

- Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. (n.d.).

- Anti-microbial Study and Synthesis of Schiff bases of 3-actyl 4-hydroxy Quinolin-2-one. (n.d.).